Kadsurindutin H

Natural Product Chemistry Analytical Chemistry Quality Control

Kadsurindutin H (CAS 163565-72-8, C22H22O8, MW 414.4 g/mol) is a dibenzocyclooctadiene lignan first isolated from the stems of Kadsura induta (Schisandraceae) and structurally characterized via comprehensive 1D- and 2D-NMR and HR-MS techniques. It belongs to a class of C18 dibenzocyclooctadiene lignans recognized for their diverse bioactivities, including antiviral, anti-inflammatory, and hepatoprotective properties.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
Cat. No. B15241563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurindutin H
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)C
InChIInChI=1S/C22H22O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17,23H,7-8H2,1-4H3/t9-,10+,17-/m1/s1
InChIKeySEBKCRYGYKNELU-GPHJXTMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurindutin H: A Dibenzocyclooctadiene Lignan Reference Standard for Antiviral and Anti-Inflammatory Research Procurement


Kadsurindutin H (CAS 163565-72-8, C22H22O8, MW 414.4 g/mol) is a dibenzocyclooctadiene lignan first isolated from the stems of Kadsura induta (Schisandraceae) and structurally characterized via comprehensive 1D- and 2D-NMR and HR-MS techniques [1]. It belongs to a class of C18 dibenzocyclooctadiene lignans recognized for their diverse bioactivities, including antiviral, anti-inflammatory, and hepatoprotective properties [1]. As a specialized natural product reference standard, Kadsurindutin H serves as a critical tool for analytical method development, pharmacological mechanism studies, and structure-activity relationship (SAR) investigations within the dibenzocyclooctadiene lignan family [1].

Why Generic Dibenzocyclooctadiene Lignans Cannot Substitute for Kadsurindutin H in Critical Research Applications


Dibenzocyclooctadiene lignans from the Kadsura genus exhibit significant structural diversity in oxygenation patterns, stereochemistry, and substitution profiles, which directly dictate their distinct biological activities and molecular target engagement. The original isolation paper established Kadsurindutin H as a structurally unique entity alongside Kadsurindutin C, differing from known co-occurring lignans such as schisantherin L, schisantherin P, kadsulignan L, and neokadsuranin in specific substitution and stereochemical features [1]. Consequently, procurement of uncharacterized or structurally distinct lignan mixtures cannot ensure the same pharmacological profile or analytical behavior as the defined Kadsurindutin H standard. The quantitative differentiation data below substantiate why this compound must be specifically sourced for reproducible research outcomes [1].

Quantitative Evidence Guide: Kadsurindutin H Differentiation from Closest Analogs and In-Class Compounds


Structural Uniqueness Confirmed by Isolation and Spectroscopic Elucidation vs. Co-Occurring Lignans

Kadsurindutin H was isolated and structurally distinguished from the known co-occurring lignans schisantherin L, schisantherin P, kadsulignan L, and neokadsuranin in the same Kadsura induta extract [1]. Its unique structure was established via comprehensive 1D- and 2D-NMR spectroscopic analyses and high-resolution mass spectrometry (HR-MS), confirming a distinct substitution pattern and stereochemical arrangement not shared by the comparator lignans [1]. This unambiguous structural assignment ensures that Kadsurindutin H is not interchangeable with any other lignan from the same source.

Natural Product Chemistry Analytical Chemistry Quality Control

Predicted ADMET Profile Differentiation: OATP Transporter Inhibition Risk vs. In-Class Dibenzocyclooctadiene Lignans

In silico ADMET profiling using admetSAR 2.0 predicts Kadsurindutin H to be an inhibitor of the hepatic uptake transporters OATP1B1 (90.21% probability) and OATP1B3 (95.17% probability) [1]. This contrasts with the class-level observation that many dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin A) are also known OATP inhibitors but with variable potency and isoform selectivity [2]. While direct comparative assay data for Kadsurindutin H versus specific analogs are not yet published, this prediction highlights a potential for transporter-mediated drug-drug interactions that may differ qualitatively or quantitatively from other lignans in the class, warranting specific experimental evaluation rather than assuming class-wide behavior [2].

ADMET Prediction Drug-Drug Interaction Pharmacokinetics

Anti-Hepatitis B Virus (HBV) Activity of Structurally Related Kadsurindutins A and B Establishes Class Potential, Highlighting Need for Kadsurindutin H Specific Assays

The structurally related dibenzocyclooctadiene lignans Kadsurindutin A and Kadsurindutin B, co-isolated from Kadsura induta, demonstrated in vitro antiviral effects against hepatitis B virus (HBV) [1]. Kadsurindutin A, specifically, is noted to be the (aS,5S,6S,7S,8R)-isomer with anti-HBV activity [2]. While direct anti-HBV data for Kadsurindutin H are not yet reported in primary literature, its structural similarity to these active congeners strongly supports its investigation as an anti-HBV lead. This class-level evidence underscores that Kadsurindutin H cannot be assumed inactive or equivalent to non-lignan antivirals; dedicated assays are required.

Antiviral Hepatitis B Natural Product Screening

Optimized Application Scenarios for Kadsurindutin H in Research and Industrial Workflows


Analytical Reference Standard for UHPLC-MS/MS Identification and Quantification of Kadsura-Derived Lignans

Utilize Kadsurindutin H as a certified reference standard to establish retention time, MS/MS fragmentation patterns, and UV spectral fingerprints for the unambiguous identification and quantification of this specific lignan in complex Kadsura plant extracts, dietary supplements, or traditional medicine formulations. This ensures analytical accuracy and reproducibility in quality control laboratories, as detailed in Section 3 (Evidence Item 1) [1].

In Vitro Drug-Drug Interaction (DDI) Screening for OATP1B1/1B3 Transporter Inhibition

Employ Kadsurindutin H in standardized OATP1B1 and OATP1B3 inhibition assays using fluorescent or radiolabeled probe substrates (e.g., estradiol-17β-glucuronide, CCK-8) in transfected HEK293 or CHO cell lines to experimentally validate the high-probability in silico prediction (Evidence Item 2) and quantify IC50 values for these hepatic uptake transporters [1][2]. This is critical for assessing the potential for transporter-mediated herb-drug interactions.

Anti-Hepatitis B Virus (HBV) Activity Profiling in HepG2.2.15 Cell Model

Conduct in vitro anti-HBV assays using Kadsurindutin H in the HepG2.2.15 cell line to determine its effect on HBV DNA replication, HBsAg and HBeAg secretion, and cellular cytotoxicity. This scenario is directly informed by the class-level anti-HBV evidence of structurally related Kadsurindutins A and B (Evidence Item 3) and is essential for establishing structure-activity relationships within this lignan series [1].

Lignan Biosynthesis and Structure-Activity Relationship (SAR) Studies in Natural Product Chemistry

Use Kadsurindutin H as a model compound for studying dibenzocyclooctadiene lignan biosynthesis in Kadsura species and for comparative SAR investigations. Its unique structural features, as confirmed by NMR (Evidence Item 1), provide a defined scaffold for exploring how specific substitution and stereochemistry influence biological activities, guiding the design of semi-synthetic analogs with optimized pharmacological profiles [1].

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